4-((4-Chlorobenzyl)amino)butanoic acid
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Overview
Description
4-{[(4-chlorophenyl)methyl]amino}butanoic acid is a chemical compound with the molecular formula C11H14ClNO2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its solid physical state and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid involves the reaction of 4-chlorobenzylamine with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-{[(4-chlorophenyl)methyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{[(4-chlorophenyl)methyl]amino}butanoic acid can be compared with other similar compounds, such as:
4-{[(3-chlorophenyl)methyl]amino}butanoic acid: Similar structure but with a chlorine atom in a different position.
4-{[(4-bromophenyl)methyl]amino}butanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-{[(4-fluorophenyl)methyl]amino}butanoic acid: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |
InChI Key |
WWKRYTDDSNGEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCC(=O)O)Cl |
Origin of Product |
United States |
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